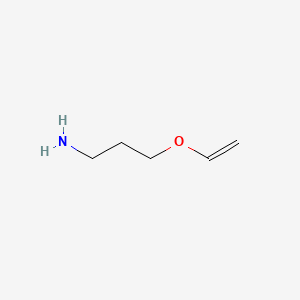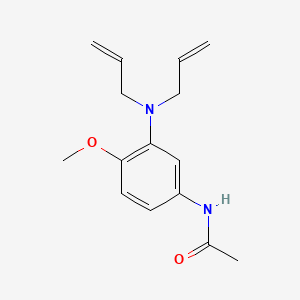
2-(4-Éthoxyphényl)azépane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)azepane is a compound with the molecular formula C14H21NO and a molecular weight of 219.32 . It is a specialty product used in proteomics research .
Synthesis Analysis
The synthesis of azepane-based compounds, such as 2-(4-Ethoxyphenyl)azepane, is based on different synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of the azepane ring continues to be a challenge for synthetic organic chemists due to its significant relevance in various biological activities .Molecular Structure Analysis
The molecular structure of 2-(4-Ethoxyphenyl)azepane consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .Chemical Reactions Analysis
The synthesis of the azepane ring, a key component of 2-(4-Ethoxyphenyl)azepane, involves various synthetic approaches. These include ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Applications De Recherche Scientifique
J'ai effectué une recherche sur les applications de recherche scientifique de « 2-(4-Éthoxyphényl)azépane », mais malheureusement, les informations disponibles sont assez limitées et ne fournissent pas une analyse détaillée des applications uniques comme demandé. Les résultats de la recherche comprennent principalement des listes de produits et des informations générales sur le composé sans détails spécifiques sur l'application .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
This compound is a specialty product used in proteomics research
Mode of Action
Azepanes, in general, are known to be involved in various chemical reactions such as dearomative ring expansion and Pd/LA-catalyzed decarboxylation . These reactions can lead to changes in the molecular structure and properties of the compound, potentially influencing its interaction with biological targets.
Biochemical Pathways
Azepanes are known to be used as key intermediates in synthetic chemistry . They have found applications in biology as novel inhibitors, antidiabetics, anticancer agents, and DNA binding reagents . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.
Result of Action
As a specialty product used in proteomics research , it is likely to have some impact on protein structures or functions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Ethoxyphenyl)azepane is not well-documented in the literature. Factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action. The compound is a solid and is recommended to be stored at room temperature .
Analyse Biochimique
Biochemical Properties
2-(4-Ethoxyphenyl)azepane plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-(4-Ethoxyphenyl)azepane on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 2-(4-Ethoxyphenyl)azepane can alter gene expression profiles, leading to changes in the production of various proteins and enzymes that are vital for cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(4-Ethoxyphenyl)azepane exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. Furthermore, 2-(4-Ethoxyphenyl)azepane can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Ethoxyphenyl)azepane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Ethoxyphenyl)azepane remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Ethoxyphenyl)azepane vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-(4-Ethoxyphenyl)azepane is effective without causing significant harm .
Metabolic Pathways
2-(4-Ethoxyphenyl)azepane is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of 2-(4-Ethoxyphenyl)azepane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, 2-(4-Ethoxyphenyl)azepane can be transported to specific organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 2-(4-Ethoxyphenyl)azepane is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations enable 2-(4-Ethoxyphenyl)azepane to interact with specific biomolecules and exert its effects in a targeted manner .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRUUPDPAVQQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1352228.png)


